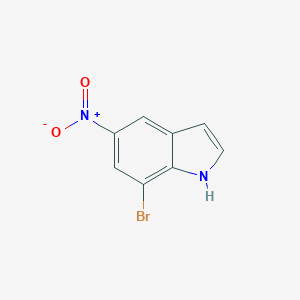

7-ブロモ-5-ニトロ-1H-インドール

概要

説明

The compound "7-bromo-5-nitro-1H-indole" is a derivative of indole, which is a heterocyclic aromatic organic compound. This derivative is characterized by the presence of a bromine atom at the seventh position and a nitro group at the fifth position on the indole ring. Indole derivatives are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the Friedel–Crafts alkylation. For instance, asymmetric Friedel–Crafts alkylation of indoles with (Z)-1-bromo-1-nitrostyrenes has been reported, which is catalyzed by bis-cyclometalated iridium complexes. This method emphasizes the importance of the bromo functional group for achieving high asymmetric induction and the synthesis of chiral indole-containing products .

Molecular Structure Analysis

The molecular structure of indole derivatives, such as 5-bromo-1H-indole-3-carbaldehyde, has been characterized by X-ray single crystal diffraction. The analysis of the crystal structure can reveal short intermolecular connections and provide insights into atom-to-atom interactions . Additionally, the crystal structure of 5-bromo-7-nitroindoline, a closely related compound, has been determined, showing the orientation of the bromine and nitro groups in relation to the indole ring .

Chemical Reactions Analysis

Indoles, including those with substituents at the 5- and 7-positions, can undergo nitration reactions in strongly acidic media. The nitration typically results in the introduction of a nitro group at the 6-position, and the structures of the products can be confirmed using various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be studied using spectroscopic and thermal analysis tools. For example, the thermal stability of a compound derived from 5-bromo-1H-indole-3-carbaldehyde was found to be good up to 215°C. The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can be assigned and explored based on TD-DFT results. Additionally, NMR chemical shifts can be computed and compared using the GIAO method .

科学的研究の応用

がん研究

インドール誘導体は、体内における生体標的に結合する能力のために、さまざまな種類のがん細胞の治療における可能性が研究されてきました .

微生物処理

インドール誘導体の中には、微生物に対して活性を持つものがあり、これは新しい抗生物質や微生物感染症の治療薬の開発に役立つ可能性があります .

抗炎症および鎮痛剤の用途

インドール核を含む化合物は、in vivoにおける抗炎症および鎮痛作用について評価されており、これは新しい疼痛管理薬につながる可能性があります .

HIV治療

インドリルおよびオキソクロメニルキサントノン誘導体は、分子ドッキング研究を通じて、抗HIV-1薬としての可能性が研究されてきました .

植物ホルモン研究

高等植物では、トリプトファンの分解によって生成されるインドールの誘導体であるインドール-3-酢酸は、植物の成長と発達において重要な役割を果たしています .

生物活性化合物の合成

インドールは環状付加反応において汎用性の高い構成要素として機能し、多岐にわたる可能性のある生物活性化合物を生み出します .

Safety and Hazards

作用機序

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . More research is needed to elucidate the specific interactions of 7-bromo-5-nitro-1H-indole with its targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 7-bromo-5-nitro-1H-indole would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 7-bromo-5-nitro-1H-indole could have diverse effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

7-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJOZTUJVYCOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397478 | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87240-07-1 | |

| Record name | 7-Bromo-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

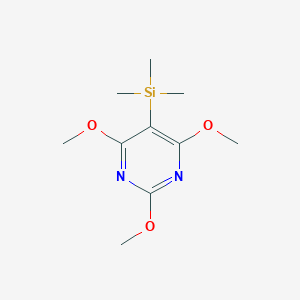

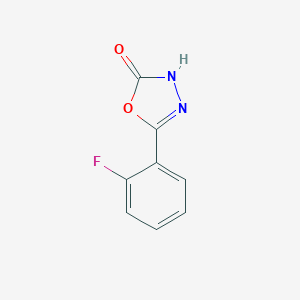

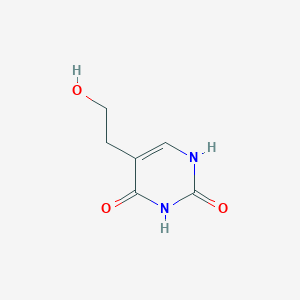

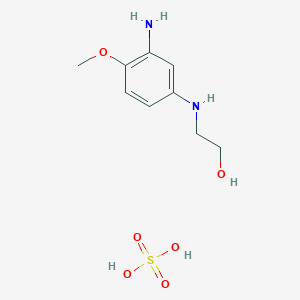

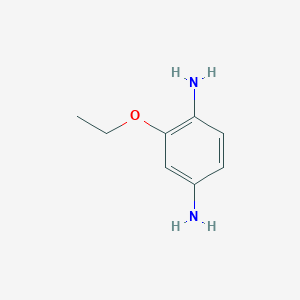

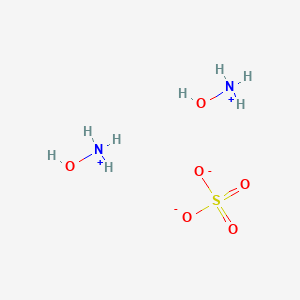

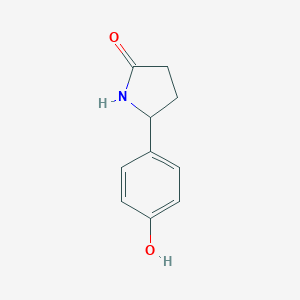

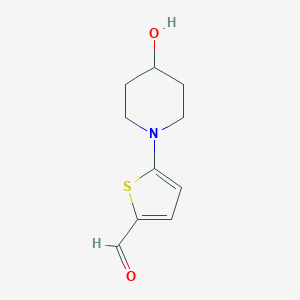

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。